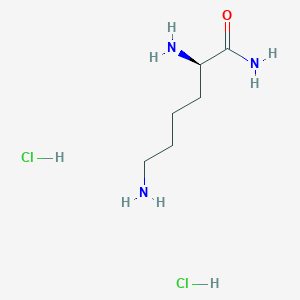

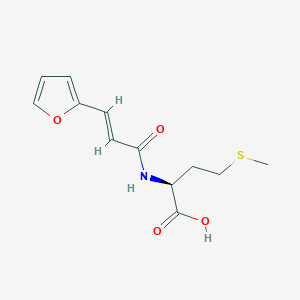

(S)-2-(3-(Furan-2-yl)acrylamido)-4-(methylthio)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

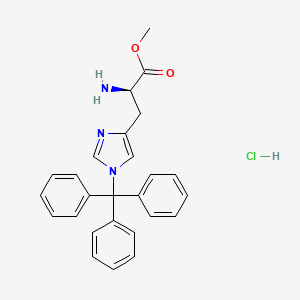

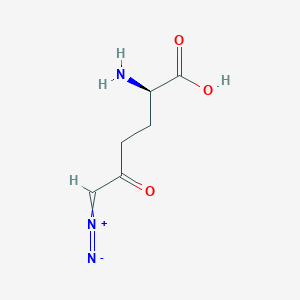

The compound contains several functional groups including an acrylamide, a furan ring, and a methylthio group. The furan ring is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . Acrylamide is a vinyl group compound that can participate in various chemical reactions, particularly polymerization . The methylthio group (-SCH3) is a sulfur-containing group that can contribute to the overall polarity and reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and acrylamide group would likely contribute to the compound’s aromaticity and resonance stability .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The furan ring could undergo electrophilic aromatic substitution reactions, and the acrylamide group could participate in polymerization reactions .Aplicaciones Científicas De Investigación

Interface Modification for High-Efficient Perovskite Solar Cells

Specific Scientific Field

Materials Science and Photovoltaics

Summary

Perovskite solar cells (PSCs) have gained significant attention due to their high light absorption coefficient, adjustable energy band, and promising power conversion efficiencies (PCEs). However, defects on the surface and grain boundaries of polycrystalline perovskite films can hinder their performance. Interface modification is a crucial strategy to enhance PSC efficiency.

Experimental Procedure

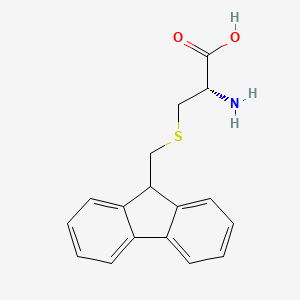

Researchers introduced a multi-functional amino acid molecule, Fmoc-Met-OH , into the anti-solvent solution during perovskite film formation. The goal was to delay perovskite crystallization and improve film quality. Fmoc-Met-OH interacts with uncoordinated metal cations in the perovskite, reducing surface trap states and inhibiting charge recombination.

Results

- The unpackaged modified devices exhibited good stability, retaining 65% of their initial efficiency after 220 hours of storage in air at 30% humidity .

Electronic Structure Modulation in Fenton Catalysis

Specific Scientific Field

Catalysis and Environmental Chemistry

Summary

Fenton catalysis involves the activation of hydrogen peroxide (H2O2) to generate hydroxyl radicals (•OH), which play a crucial role in oxidative processes. Modulating the electronic structure of active sites is essential for efficient Fenton catalysis.

Experimental Procedure

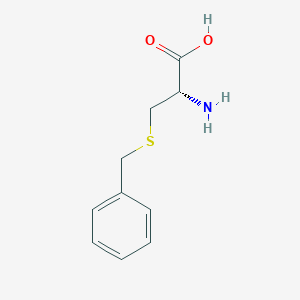

Researchers explored the use of Fmoc-Met-OH to modify iron sites in Fenton catalysts. By altering the electronic structure, they aimed to enhance H2O2 activation and •OH generation.

Results

While specific quantitative data were not provided in the referenced study, the modulation of iron sites using Fmoc-Met-OH showed promise for boosting Fenton catalysis and improving oxidative reactions .

Microalgae Lipid Composition and Applications

Specific Scientific Field

Biotechnology and Bioenergy

Summary

Microalgae lipids are diverse and offer various applications, including biofuel production, food additives, and aquaculture feed. Fatty acids (FAs) play a central role in lipid metabolism.

Experimental Procedure

Studies investigate the composition of microalgae lipids and their potential applications. FAs are studied in metabolic pathways related to lipid formation and conversion.

Results

The diversity of microalgae lipids allows for a wide range of applications. Researchers explore lipid profiles, FA content, and lipid classes to optimize various uses, including sustainable biofuels and nutritional supplements .

Propiedades

IUPAC Name |

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18-8-6-10(12(15)16)13-11(14)5-4-9-3-2-7-17-9/h2-5,7,10H,6,8H2,1H3,(H,13,14)(H,15,16)/b5-4+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFWWYXHMBWCPB-YEZKRMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FA-Met-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.